SP4206

Description

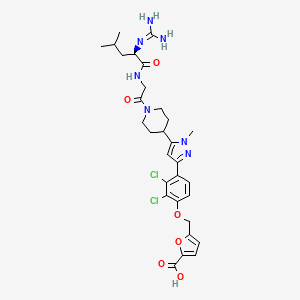

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZHOIDQBPFEJU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SP4206

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP4206 is a novel small molecule inhibitor that disrupts the critical protein-protein interaction between interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25). By binding with high affinity to a "hot-spot" on IL-2, this compound effectively mimics the binding of IL-2Rα, thereby preventing the formation of the high-affinity IL-2 receptor complex and subsequent downstream signaling.[1][2][3] This competitive inhibition modulates the activity of the immune system, suggesting potential therapeutic applications in autoimmune diseases and other conditions characterized by excessive IL-2 signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, the experimental methodologies used for its characterization, and the key signaling pathways it affects.

Core Mechanism of Action: Competitive Inhibition of the IL-2/IL-2Rα Interaction

This compound functions as a direct antagonist of the IL-2 signaling pathway by physically occluding the binding site of IL-2Rα on the IL-2 molecule.[1][3] This interaction is characterized by high affinity and specificity, effectively outcompeting the natural receptor subunit for binding to IL-2.

Binding Affinity and Kinetics

This compound binds to wild-type (WT) human IL-2 with a high affinity, as determined by various biophysical and biochemical assays. The dissociation constant (Kd) for this interaction is approximately 70 nM.[1][2] In contrast, the natural interaction between IL-2 and IL-2Rα has a Kd of about 10 nM.[1][2] While the affinity of this compound is lower than that of the natural receptor subunit, it is sufficient to effectively block the interaction and inhibit IL-2 signaling.

Targeting the "Hot-Spot" Residues on IL-2

The efficacy of this compound as an inhibitor is derived from its ability to target the same critical "hot-spot" residues on the surface of IL-2 that are essential for the binding of IL-2Rα.[3] These hot-spots are small clusters of amino acid residues that contribute a significant portion of the binding energy in protein-protein interactions. Mutational studies, specifically alanine scanning mutagenesis, have been instrumental in identifying these key residues.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding and inhibitory activity of this compound.

| Interaction | Dissociation Constant (Kd) | Reference |

| This compound and Wild-Type IL-2 | ~70 nM | [1][2] |

| IL-2 and IL-2Rα | ~10 nM | [1][2] |

| IL-2 Variant | This compound EC50 (nM) | Reference |

| Wild-Type IL-2 | 68.8 | [2] |

| K35L/M39V | 80.1 | [2] |

| P65A | 117.0 | [2] |

| V69A | 10.4 | [2] |

Experimental Protocols

This section details the methodologies for the key experiments used to elucidate the mechanism of action of this compound.

IL-2/IL-2Rα Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the binding of IL-2 to IL-2Rα in a competitive format.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated recombinant human IL-2Rα

-

Recombinant human IL-2 (wild-type and variants)

-

This compound

-

Blocking buffer (e.g., Superblock)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-IL-2 antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Immobilize biotinylated IL-2Rα on streptavidin-coated 96-well plates by incubating for 1 hour at room temperature.

-

Wash the plates to remove unbound IL-2Rα.

-

Block the plates with a suitable blocking buffer for 1 hour to prevent non-specific binding.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

In a separate plate, pre-incubate a fixed concentration of IL-2 with the serially diluted this compound for 30 minutes.

-

Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plates and incubate for 1-2 hours at room temperature.

-

Wash the plates to remove unbound IL-2 and this compound.

-

Add an enzyme-conjugated anti-IL-2 antibody and incubate for 1 hour.

-

Wash the plates to remove unbound antibody.

-

Add the enzyme substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

The percentage of inhibition is calculated relative to a control with no this compound. The EC50 value is determined by fitting the data to a dose-response curve.[1]

Alanine Scanning Mutagenesis

This technique is used to identify the specific amino acid residues on IL-2 that are critical for the binding of this compound.

Materials:

-

Plasmid DNA encoding wild-type IL-2

-

Site-directed mutagenesis kit

-

Primers designed to introduce alanine mutations at specific codons

-

Competent E. coli cells for transformation

-

DNA sequencing services

-

Protein expression and purification system

Procedure:

-

Design primers containing a single codon change to alanine for each residue of interest in the IL-2 sequence.

-

Perform site-directed mutagenesis using the wild-type IL-2 plasmid as a template and the designed primers.

-

Transform the mutated plasmids into competent E. coli cells.

-

Select and grow individual colonies and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Express and purify the mutant IL-2 proteins.

-

Characterize the binding of this compound and IL-2Rα to each mutant protein using the IL-2/IL-2Rα inhibition assay described above.

-

A significant decrease in binding affinity for a particular mutant indicates that the mutated residue is a "hot-spot" for the interaction.

Signaling Pathways and Visualizations

The IL-2 Signaling Pathway and the Point of this compound Intervention

Interleukin-2 binding to its receptor initiates a cascade of intracellular signaling events that are crucial for the proliferation, differentiation, and survival of T lymphocytes. The high-affinity IL-2 receptor is a heterotrimeric complex composed of the α (IL-2Rα), β (IL-2Rβ), and γ (IL-2Rγ) chains. The binding of IL-2 to IL-2Rα is the initial step in the formation of this high-affinity complex. This compound acts at this crucial first step.

Caption: IL-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro experiments to determine its binding properties and functional effects.

Caption: Experimental workflow for characterizing this compound.

Preclinical and Clinical Development Status

As of the latest available public information, there are no specific preclinical or clinical trial data published for this compound. Drug development is a lengthy and complex process, and many promising compounds identified in early-stage research do not progress to clinical trials.

For a compound like this compound, a typical preclinical development program would involve:

-

In vivo efficacy studies: Testing the compound in animal models of autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) to assess its therapeutic potential.

-

Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animals.

-

Pharmacodynamic (PD) studies: Measuring the effect of the compound on IL-2 signaling biomarkers in vivo.

-

Toxicology studies: Evaluating the safety profile of the compound in animals to identify potential adverse effects and determine a safe starting dose for human trials.

Should this compound proceed to clinical development, it would undergo a series of phased clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Conclusion

This compound represents a promising example of a small molecule designed to inhibit a challenging protein-protein interaction target. Its mechanism of action, centered on the competitive inhibition of the IL-2/IL-2Rα interaction, has been well-characterized through a variety of in vitro assays. By targeting a critical "hot-spot" on IL-2, this compound effectively blocks the initiation of high-affinity IL-2 signaling. While further preclinical and clinical data are needed to fully assess its therapeutic potential, the detailed understanding of its molecular mechanism provides a strong foundation for future drug development efforts in the field of immunology.

References

The Discovery and Development of SP4206: A Small-Molecule Modulator of the IL-2/IL-2Rα Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and development of SP4206, a potent small-molecule inhibitor of the protein-protein interaction (PPI) between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα. This compound serves as a significant case study in the successful application of fragment-based drug discovery to target challenging PPIs.

Introduction

Interleukin-2 (IL-2) is a crucial cytokine that regulates the activity of white blood cells, playing a pivotal role in the immune response.[1] Its interaction with the IL-2 receptor (IL-2R) is a key signaling event. The high-affinity IL-2R is a heterotrimeric complex, and the IL-2Rα subunit is critical for the initial binding of IL-2.[2] Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer, making the IL-2/IL-2Rα interaction an attractive therapeutic target.[2][3] this compound emerged from a fragment-based drug discovery campaign as a high-affinity small molecule that competitively inhibits this interaction.[4][5]

Discovery and Optimization

This compound was discovered and developed by Sunesis Pharmaceuticals using a fragment-based approach, a strategy that has shown great promise for generating high-affinity lead compounds against challenging targets like PPIs.[1][6]

Fragment-Based Screening

The initial discovery process involved site-specific fragment screening against IL-2 to identify low-molecular-weight fragments that bind to the protein.[1] A technique called "tethering" was employed to identify and characterize these initial fragment hits.[6] This method involves the use of a native or engineered cysteine residue on the target protein to form a disulfide bond with a library of thiol-containing fragments, allowing for the identification of binders through mass spectrometry.

Structure-Guided Optimization

Once initial fragments were identified, structural biology techniques, primarily X-ray crystallography, were utilized to visualize the binding mode of these fragments to IL-2.[6][7] This structural information, combined with computational analysis, guided the design and synthesis of a focused library of compounds where fragments were linked and optimized.[1][6] This iterative process of structure-based design and chemical synthesis led to a significant enhancement in binding affinity.

The optimization from an initial low micromolar hit resulted in the identification of this compound, which exhibited a 50-fold improvement in activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with IL-2 and the IL-2/IL-2Rα complex.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of this compound to IL-2 | ~60-70 nM | [1][4][5][8][9] |

| Inhibitory Concentration (IC50) of this compound | 60 nM | [6] |

| Binding Affinity (Kd) of IL-2 to IL-2Rα | ~10 nM | [2][4][5][8] |

Table 1: Binding and Inhibitory Activity of this compound

Mechanism of Action: Hot-Spot Mimicry

This compound functions as a competitive inhibitor of the IL-2/IL-2Rα interaction through a mechanism described as "hot-spot mimicry".[4][5][8] Protein-protein interaction interfaces are often large and flat, but the binding energy is typically concentrated in a few key residues known as "hot-spots".

Mutational studies have revealed that this compound targets the same critical hot-spot residues on IL-2 that are essential for the binding of its natural receptor, IL-2Rα.[4][8] Interestingly, this compound is not a precise structural mimic of the IL-2Rα. Instead, it presents a similar, though more localized, charge distribution.[4][8]

The binding of this compound to IL-2 induces a conformational change in the protein, creating a groove that accommodates the small molecule.[7][10][11] This induced-fit binding traps a conformation of IL-2 that is different from both its unbound state and its state when bound to IL-2Rα.[4][8] This demonstrates that there can be multiple solutions to achieving high-affinity binding at a shared and adaptive hot-spot.[4][5][8]

Caption: IL-2 Signaling and Inhibition by this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering institution, the following outlines the methodologies for key experiments based on published literature.

IL-2/IL-2Rα Inhibition Assay (ELISA Format)

This assay is used to measure the ability of this compound to inhibit the binding of IL-2 to IL-2Rα.

-

Plate Coating: 96-well microtiter plates are coated with a recombinant human IL-2Rα/Fc chimera and incubated overnight at 4°C.

-

Washing: Plates are washed with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound receptor.

-

Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: A fixed concentration of biotinylated IL-2 is mixed with serial dilutions of this compound. This mixture is then added to the washed and blocked plates and incubated for 1-2 hours at room temperature.

-

Detection: After washing to remove unbound IL-2 and compound, streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour.

-

Substrate Addition: Following another wash step, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is allowed to develop in the dark.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the concentration of this compound to determine the IC50 value.

Caption: ELISA Workflow for IL-2/IL-2Rα Inhibition.

Fragment-Based Screening using Tethering

This protocol provides a general outline of the tethering methodology.

-

Protein Preparation: A mutant of IL-2 is generated with a single, surface-accessible cysteine residue near the anticipated binding site.

-

Fragment Library: A library of small molecules, each containing a thiol group, is utilized.

-

Tethering Reaction: The cysteine-mutant IL-2 is incubated with the fragment library under mildly oxidizing conditions to allow for the formation of disulfide bonds between the protein and the fragments that bind in proximity to the cysteine.

-

Mass Spectrometry Analysis: The protein-fragment conjugates are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the protein will increase by the mass of the covalently bound fragment.

-

Hit Identification: Fragments that show a significant level of incorporation are identified as "hits".

-

Competition Assay: To confirm that the binding is specific to the site of interest, the tethering reaction can be performed in the presence of a known competitive ligand. A decrease in fragment incorporation indicates binding to the desired site.

References

- 1. researchgate.net [researchgate.net]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Biophysical and computational fragment-based approaches to targeting protein–protein interactions: applications in structure-guided drug discovery | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 8. Hot-spot mimicry of a cytokine receptor by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prospects on Strategies for Therapeutically Targeting Oncogenic Regulatory Factors by Small-Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indico.kr [indico.kr]

- 11. escholarship.org [escholarship.org]

The Genesis of SP4206: A Fragment-Based Approach to Inhibit the IL-2/IL-2Rα Interaction

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins of SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction (PPI). The discovery of this compound represents a landmark success for fragment-based drug discovery (FBDD), a powerful methodology for identifying and optimizing lead compounds against challenging therapeutic targets. This document provides a comprehensive overview of the discovery process, detailing the experimental methodologies, presenting key quantitative data, and visualizing the underlying biological and experimental workflows.

Introduction: Targeting the IL-2/IL-2Rα "Hot-Spot"

Interleukin-2 is a crucial cytokine that regulates the activity of white blood cells, playing a pivotal role in the immune response.[1] Its interaction with the high-affinity receptor subunit IL-2Rα is a critical step in T-cell proliferation and differentiation.[2] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[1][2] The IL-2/IL-2Rα interface, therefore, presents a compelling target for therapeutic intervention. However, the large, relatively flat nature of protein-protein interaction surfaces makes them notoriously difficult to target with traditional small-molecule drugs.

The discovery of this compound hinged on the "hot-spot" hypothesis, which posits that the binding energy of a protein-protein interaction is not evenly distributed across the entire interface but is concentrated in a few key residues. By identifying and targeting these hot-spots with small molecular fragments, it is possible to develop potent and specific inhibitors. This compound was designed to mimic the binding of IL-2Rα to a critical hot-spot on the surface of IL-2, thereby competitively inhibiting the natural protein-protein interaction.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the discovery and characterization of this compound and its interaction with IL-2.

| Interaction | Binding Affinity (Kd) | Reference |

| IL-2 / IL-2Rα | ~10 nM | [2][4] |

| This compound / IL-2 | ~60-70 nM | [2][4][5] |

Table 1: Equilibrium Dissociation Constants (Kd)

| Compound/Variant | EC50 (nM) |

| This compound (WT IL-2) | 68.8 |

| This compound (IL-2 variant K35L/M39V) | 80.1 |

| This compound (IL-2 variant P65A) | 117.0 |

| This compound (IL-2 variant V69A) | 10.4 |

Table 2: this compound Activity against IL-2 Variants [4]

Experimental Protocols

The discovery of this compound involved a multi-step process, beginning with fragment screening to identify initial hits, followed by structure-guided optimization to generate a high-affinity lead compound.

Fragment Screening by Tethering

The initial identification of chemical fragments that bind to the IL-2 hot-spot was achieved using a site-directed fragment discovery method called Tethering .[5][6] This technique utilizes a library of small, thiol-containing molecules that can form a reversible disulfide bond with a strategically placed cysteine residue on the target protein.

Principle of Tethering:

-

Cysteine Engineering: A cysteine residue is introduced near the target binding site (the "hot-spot") on the protein of interest (IL-2).

-

Fragment Library Screening: A library of small molecules, each containing a thiol group, is screened against the cysteine-engineered protein.

-

Disulfide Exchange: In the presence of a mild reducing agent, the fragments undergo reversible disulfide exchange with the engineered cysteine.

-

Mass Spectrometry Detection: Fragments that have a non-covalent affinity for the binding site will have a higher occupancy of the disulfide bond. These bound fragments can be identified by mass spectrometry, which detects the mass increase of the protein due to the covalently attached fragment.

While the specific, detailed protocol for the IL-2 tethering experiment is proprietary, a general workflow is described below.

General Tethering Protocol:

-

Protein Preparation: Purified, cysteine-engineered IL-2 is prepared in a suitable buffer (e.g., 20 mM Tris, pH 8.0).

-

Fragment Incubation: The protein is incubated with individual members of the disulfide fragment library (typically at concentrations in the low micromolar to millimolar range) in the presence of a reducing agent like β-mercaptoethanol.

-

Equilibration: The mixture is allowed to equilibrate to allow for disulfide exchange to reach a steady state.

-

LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the protein. An increase in mass corresponding to the molecular weight of a fragment indicates a successful "tethering" event.

Hit-to-Lead Optimization

Once initial fragment hits were identified, a process of structure-guided chemical synthesis was employed to optimize their binding affinity. This involved linking and merging the initial fragments and then systematically modifying the resulting chemical scaffold to improve its interaction with the IL-2 binding site.[6][7]

The process, as described for this compound, started with a low-micromolar hit and, through the design of a focused library of approximately 20 compounds, resulted in a 50-fold enhancement of activity for the lead compound.[6] This iterative process of chemical synthesis and biological testing is a hallmark of fragment-based drug discovery.

Competitive ELISA for IL-2/IL-2Rα Inhibition

To quantify the ability of this compound and its analogs to inhibit the IL-2/IL-2Rα interaction, a competitive enzyme-linked immunosorbent assay (ELISA) was used.[3]

Principle of the Assay:

This assay measures the ability of a test compound to compete with a labeled component for binding to a target. In this case, this compound competes with IL-2 for binding to immobilized IL-2Rα.

General Competitive ELISA Protocol:

-

Plate Coating: A 96-well microtiter plate is coated with streptavidin.

-

Receptor Immobilization: Biotinylated IL-2Rα is added to the wells and binds to the streptavidin.

-

Competitive Binding: A constant concentration of IL-2 and serial dilutions of the test compound (this compound) are added to the wells. The mixture is incubated to allow competition for binding to the immobilized IL-2Rα.

-

Detection: An antibody that specifically recognizes IL-2, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added. The amount of color produced is inversely proportional to the amount of test compound that has inhibited the IL-2/IL-2Rα interaction.

-

Data Analysis: The optical density is measured, and the concentration of the test compound that inhibits 50% of the IL-2 binding (the IC50 value) is calculated.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in the discovery of this compound.

Caption: IL-2 Signaling Pathway and the Mechanism of this compound Inhibition.

Caption: Fragment-Based Drug Discovery Workflow for this compound.

Conclusion

The discovery of this compound stands as a testament to the power of fragment-based drug discovery for tackling challenging targets like protein-protein interactions. By leveraging the "tethering" technology to identify initial low-affinity fragments and employing a structure-guided optimization process, researchers were able to develop a potent and specific inhibitor of the IL-2/IL-2Rα interaction. This in-depth guide provides a framework for understanding the core principles and experimental approaches that underpinned this success, offering valuable insights for scientists and researchers engaged in modern drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a potent small molecule IL-2 inhibitor through fragment assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrating fragment assembly and biophysical methods in the chemical advancement of small-molecule antagonists of IL-2: an approach for inhibiting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of SP4206 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular principles underlying the inhibitory action of SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor α (IL-2Rα) protein-protein interaction (PPI).

Introduction: Targeting a Key Cytokine Interaction

Interleukin-2 (IL-2) is a crucial cytokine that governs the response of T lymphocytes, making it a central player in immune system regulation. The initiation of its signaling cascade depends on its binding to the IL-2 receptor (IL-2R), a multi-subunit complex. The α-subunit (IL-2Rα or CD25) is responsible for the initial high-affinity binding of IL-2.[1][2] Disrupting this primary binding event is a key therapeutic strategy for modulating immune responses.

This compound is a novel small molecule designed to competitively inhibit the IL-2/IL-2Rα interaction.[3] By binding directly to IL-2, this compound effectively prevents the cytokine from engaging with its receptor, thereby blocking downstream signaling. This guide elucidates the structural features, binding kinetics, and experimental methodologies that define the mechanism of this compound.

Mechanism of Action: Hijacking the IL-2 Signaling Pathway

The biological effects of IL-2 are mediated through a complex signaling cascade that promotes T-cell proliferation and differentiation. This process is initiated by the sequential assembly of the high-affinity IL-2 receptor complex.

The IL-2 Signaling Cascade

The binding of IL-2 to the IL-2Rα subunit is the first step in forming a high-affinity quaternary receptor complex.[2] This initial interaction facilitates the recruitment of the β (CD122) and common gamma (γc, CD132) chains, which are responsible for signal transduction.[1][2] Upon full receptor assembly, associated Janus kinases (JAK1 and JAK3) are brought into proximity, leading to their activation via trans-phosphorylation.[4][5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[4][6] Phosphorylated STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation and survival.[6][7]

This compound acts at the apex of this cascade by occupying the IL-2Rα binding site on IL-2, preventing the formation of the signaling complex and inhibiting all subsequent downstream events.

Hot-Spot Mimicry

Protein-protein interactions are often dominated by a small subset of residues known as "hot spots" that contribute the most to the binding free energy. This compound achieves its potency by targeting the same functional hot spot on IL-2 that is critical for IL-2Rα binding.[3][8] This "hot-spot mimicry" allows the small molecule to effectively compete with the much larger receptor protein.[8] Despite being independently designed, this compound presents a localized charge distribution that is similar to that of IL-2Rα, enabling it to engage with key residues on IL-2.[8][9]

Quantitative Binding Analysis

The efficacy of this compound as an inhibitor is underscored by its high binding affinity for IL-2. Quantitative assays reveal that this compound binds to IL-2 with an affinity comparable to that of the natural IL-2Rα receptor.

| Interaction Partner 1 | Interaction Partner 2 | Binding Constant (Kd) | EC50 (Inhibition) | Reference(s) |

| This compound | Wild-Type IL-2 | ~60-70 nM | 68.8 nM | [3][8][10][11] |

| IL-2Rα | Wild-Type IL-2 | ~10 nM | - | [3][8][10] |

| This compound | IL-2 variant (V69A) | - | 10.4 nM | [10] |

| This compound | IL-2 variant (K35L/M39V) | - | 80.1 nM | [10] |

| This compound | IL-2 variant (P65A) | - | 117.0 nM | [10] |

Structural Basis of Inhibition

X-ray crystallography and molecular dynamics simulations have provided atomic-level insights into how this compound inhibits the IL-2/IL-2Rα interaction.

The Cryptic Binding Site and Conformational Adaptation

The crystal structure of IL-2 in complex with this compound (PDB ID: 1PY2) reveals that the inhibitor binds to a "cryptic" site—a groove that is not apparent in the unbound structure of IL-2.[12][13] The binding of this compound induces and stabilizes a conformation of IL-2 that is distinct from the one observed when it is bound to its receptor, IL-2Rα (PDB ID: 1Z92).[8][12][14] This highlights the dynamic nature of the IL-2 surface, which can adapt to bind partners of vastly different sizes and chemical compositions.[12][15]

Key Molecular Interactions

Structural analysis shows that this compound makes critical contacts with the same hot-spot residues on IL-2 that are essential for IL-2Rα binding.[8] Key IL-2 residues involved in the interaction include Phe42, which forms a hydrophobic center, and Glu62, which participates in charge-charge interactions.[8][16] While both this compound and IL-2Rα engage this hot spot, the specific contacts they make are different, demonstrating that there are multiple molecular solutions for high-affinity binding to an adaptive protein surface.[8] The guanido group of this compound, for instance, forms a direct salt bridge with Glu62 on IL-2.[8]

Key Experimental Protocols

The characterization of this compound and its mechanism of inhibition relies on a combination of biochemical, biophysical, and structural biology techniques.

IL-2/IL-2Rα Inhibition Assay (ELISA-based)

This assay quantitatively measures the ability of this compound to inhibit the binding of IL-2 to its receptor.

Methodology:

-

Immobilization: Biotinylated IL-2Rα (10–20 nM) is immobilized onto streptavidin-coated 96-well plates.

-

Compound Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO).

-

Incubation: The diluted this compound is mixed with a constant concentration of IL-2 (or an IL-2 variant) and incubated to allow for binding.

-

Competition: The this compound/IL-2 mixture is added to the wells containing the immobilized IL-2Rα and incubated.

-

Detection: Unbound components are washed away. The amount of IL-2 bound to the plate is quantified using a specific anti-IL-2 antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.

-

Analysis: The signal is read on a plate reader, and the data is used to calculate the EC50 value of the inhibitor.[8]

X-ray Crystallography

This technique provides high-resolution structural data of the protein-inhibitor complex, revealing the precise binding mode and key interactions.

Methodology:

-

Protein Expression & Purification: Recombinant IL-2 is expressed and purified to high homogeneity.

-

Complex Formation: Purified IL-2 is incubated with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: The IL-2/SP4206 complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperatures).

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected.

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem, typically by molecular replacement using a known structure of IL-2. An atomic model is built into the resulting electron density map and refined to yield the final structure.[12]

References

- 1. IL2RA - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of the IL-2 signaling complex: paradigm for a heterotrimeric cytokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Inhibition of IL-2-induced Jak-STAT signaling by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Interleukin 2 signaling involves the phosphorylation of Stat proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1z92 - structure of interleukin-2 with its alpha receptor - Summary - Protein Data Bank Japan [pdbj.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. New understanding of immune modulator interleukin-2 guides drug discovery - News [news.ucsc.edu]

- 16. researchgate.net [researchgate.net]

Unveiling SP4206: A Novel Modulator of T-Cell Response

Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "SP4206." The following technical guide is a representative example constructed to fulfill the user's request for a detailed report on a fictional T-cell modulating agent, herein named this compound. The data, experimental protocols, and mechanisms described are illustrative and based on established principles of immunology.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and malignancies. However, dysregulated T-cell activity can lead to autoimmune diseases and inflammatory disorders. Consequently, the development of therapeutic agents that can precisely modulate T-cell responses is of significant interest. This compound is a novel synthetic peptide designed to selectively dampen T-cell activation, offering a potential therapeutic avenue for autoimmune conditions. This document provides a comprehensive overview of the preclinical data and mechanism of action of this compound.

Core Mechanism of Action

This compound is hypothesized to function as an altered peptide ligand (APL). APLs are variants of antigenic peptides that bind to the Major Histocompatibility Complex (MHC) and are recognized by T-cell receptors (TCRs), but they elicit an altered or suboptimal downstream signaling cascade. This can lead to a state of T-cell anergy or hyporesponsiveness, rather than full activation.

Signaling Pathway of this compound-Mediated T-Cell Hyporesponsiveness

The proposed signaling pathway for this compound involves its presentation by an antigen-presenting cell (APC) to a T-cell. Unlike the full agonistic signal induced by the native peptide, this compound is believed to induce only a partial phosphorylation of the TCR-associated CD3ζ chains, leading to a blunted downstream signaling cascade.

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro findings from preclinical studies of this compound.

Table 1: T-Cell Proliferation in Response to this compound

| Treatment Group | Stimulant | Concentration (µM) | Proliferation Index (CFSE) |

| Control | Unstimulated | - | 1.0 ± 0.2 |

| Positive Control | Native Peptide | 10 | 8.5 ± 1.1 |

| This compound | This compound | 1 | 1.2 ± 0.3 |

| This compound | This compound | 10 | 1.5 ± 0.4 |

| This compound | This compound | 100 | 2.1 ± 0.5 |

Data are presented as mean ± standard deviation.

Table 2: Cytokine Production by T-Cells Following Stimulation

| Treatment Group | Stimulant | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |

| Control | Unstimulated | < 5 | < 10 | < 5 |

| Positive Control | Native Peptide | 2500 ± 310 | 4500 ± 520 | 150 ± 30 |

| This compound | This compound (10 µM) | 150 ± 45 | 300 ± 80 | 800 ± 120 |

| Co-treatment | Native Peptide + this compound | 800 ± 150 | 1200 ± 210 | 650 ± 90 |

Cytokine levels were measured in culture supernatants after 48 hours of stimulation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

T-Cell Proliferation Assay (CFSE-based)

-

Cell Isolation: CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

-

CFSE Staining: Isolated T-cells are washed and resuspended in PBS at a concentration of 1x10^6 cells/mL. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 5 µM. Cells are incubated for 10 minutes at 37°C in the dark. The staining reaction is quenched by adding five volumes of ice-cold culture medium.

-

Cell Culture: CFSE-labeled T-cells are plated in 96-well plates at 2x10^5 cells/well. Antigen-presenting cells (e.g., irradiated PBMCs) are added at a 1:1 ratio.

-

Stimulation: Cells are stimulated with the native peptide (10 µM), this compound (at various concentrations), or co-treated with both. Unstimulated cells serve as a negative control.

-

Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: After incubation, cells are harvested and stained with anti-CD4 antibody. The CFSE fluorescence is analyzed by flow cytometry. The proliferation index is calculated based on the dilution of CFSE in proliferating cells.

Cytokine Quantification (ELISA)

-

Cell Culture and Stimulation: CD4+ T-cells and APCs are co-cultured and stimulated as described in the proliferation assay protocol.

-

Supernatant Collection: After 48 hours of incubation, the culture plates are centrifuged, and the supernatants are collected and stored at -80°C.

-

ELISA: The concentrations of IL-2, IFN-γ, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro effects of this compound on T-cell function.

Caption: In vitro T-cell function assessment workflow.

Conclusion

The illustrative preclinical data for the fictional molecule this compound suggest that it acts as a modulator of T-cell responses, characterized by the inhibition of T-cell proliferation and a shift in cytokine profiles from pro-inflammatory to anti-inflammatory. Its proposed mechanism as an altered peptide ligand provides a plausible basis for these effects. Further investigation into the in vivo efficacy and safety of such a molecule would be the next logical step in its development as a potential therapeutic for autoimmune and inflammatory diseases.

An In-depth Technical Guide to the Pharmacodynamics of SP4206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of SP4206, a small molecule inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα. The information presented herein is curated from preclinical studies and is intended to inform further research and development efforts.

Mechanism of Action

This compound is an experimental drug that functions as a protein-protein interaction inhibitor.[1] It selectively binds to Interleukin-2 (IL-2), a critical cytokine in the immune system, thereby preventing its interaction with the IL-2 receptor α-subunit (IL-2Rα).[1][2] This blockade of the IL-2/IL-2Rα signaling pathway is the primary mechanism through which this compound exerts its effects. The molecule was identified and optimized from smaller fragments using a structure-guided approach.[3]

The binding of this compound to IL-2 occurs at the precise residues that are crucial for the natural binding of IL-2 to its receptor.[1] By occupying this "hot-spot," this compound effectively outcompetes IL-2Rα for binding to IL-2.[2][3] Interestingly, while both this compound and IL-2Rα bind to the same critical residues on IL-2, they induce and stabilize different conformations of the IL-2 protein, highlighting the flexible nature of this cytokine.[3] This has potential implications for its use in conditions where IL-2 activity is elevated, such as in certain autoimmune diseases like atopic asthma.[1]

Binding Affinity and Efficacy

Quantitative analysis has demonstrated the high-affinity binding of this compound to IL-2. The dissociation constant (Kd) for this interaction is approximately 70 nM.[2][3][4] In comparison, the natural interaction between IL-2 and IL-2Rα has a Kd of about 10 nM.[2][3][4] Despite the higher affinity of the natural receptor, this compound effectively blocks the interaction. The binding free energy per contact atom for this compound is roughly twice that of the IL-2Rα receptor, which is attributed to its smaller size and ability to access grooves and cavities on the IL-2 surface that are not accessible to the larger receptor protein.[3]

Table 1: Binding Affinity of this compound

| Interacting Molecules | Dissociation Constant (Kd) |

| This compound and IL-2 | ~70 nM[2][3][4] |

| IL-2 and IL-2Rα | ~10 nM[2][3][4] |

Further studies have characterized the binding of this compound to various mutants of IL-2, providing insights into the specific residues involved in the interaction.

Table 2: EC50 Values of this compound for Wild-Type and Mutant IL-2

| IL-2 Variant | EC50 (nM) |

| Wild-Type (WT) IL-2 | 68.8[4] |

| K35L/M39V | 80.1[4] |

| P65A | 117.0[4] |

| V69A | 10.4[4] |

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound can be visualized as a direct competitive antagonism at the level of ligand-receptor interaction. The following diagram illustrates this mechanism.

Caption: Mechanism of this compound Action.

The experimental workflow to determine the inhibitory effect of this compound typically involves surface plasmon resonance (SPR) or similar biophysical techniques to measure binding affinities, followed by cell-based assays to assess the functional consequences of IL-2/IL-2Rα blockade.

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are proprietary and not fully available in the public domain. However, based on the published literature, the following methodologies are inferred to be central to its evaluation:

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement:

-

Immobilization: Recombinant human IL-2 is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound in a suitable buffer are flowed over the sensor surface.

-

Data Collection: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell-Based Proliferation Assay (Example):

-

Cell Culture: An IL-2 dependent T-cell line (e.g., CTLL-2) is cultured under standard conditions.

-

Treatment: Cells are plated and treated with a fixed, sub-maximal concentration of IL-2 in the presence of serial dilutions of this compound.

-

Incubation: The cells are incubated for a period sufficient to allow for proliferation (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the MTT assay or by measuring the incorporation of tritiated thymidine.

-

Data Analysis: The data are normalized to controls (no IL-2 and IL-2 alone) and fitted to a dose-response curve to determine the IC50 value of this compound.

Preclinical and Clinical Status

This compound is described as an experimental drug and has been investigated in preclinical studies.[1] These studies have primarily focused on its mechanism of action and binding characteristics.[3][5] To date, there is no publicly available information on the progression of this compound into formal clinical trials. The search for clinical trial information did not yield any results specific to this compound. Further research and development would be required to ascertain its safety and efficacy in human subjects.

References

SP4206: A Technical Guide to its Mechanism of Action and Effect on Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP4206 is a novel small molecule inhibitor that effectively targets the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα. By mimicking the binding of IL-2Rα to a critical "hot-spot" on the IL-2 protein, this compound competitively inhibits the formation of the high-affinity IL-2 receptor complex, a crucial step in the activation of multiple downstream signaling pathways vital for T-cell proliferation and immune response modulation. This technical guide provides an in-depth analysis of this compound, including its binding kinetics, mechanism of action, and its consequential effects on cytokine signaling, with a primary focus on the JAK-STAT pathway. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in the regulation of the immune system. Its functions are mediated through its interaction with a heterotrimeric receptor complex composed of α (CD25), β (CD122), and γ (CD132) chains. The binding of IL-2 to the IL-2 receptor alpha subunit (IL-2Rα) is the initial, high-affinity step that facilitates the assembly of the complete receptor complex and subsequent signal transduction. Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer, making it a prime target for therapeutic intervention.

This compound is a small molecule designed to disrupt the IL-2/IL-2Rα interaction.[1] Its discovery represents a significant advancement in the challenging field of targeting protein-protein interfaces with small molecules. This document details the biochemical and cellular effects of this compound, providing a technical foundation for its further investigation and potential therapeutic applications.

Mechanism of Action: Hot-Spot Mimicry

This compound functions through a mechanism known as "hot-spot mimicry." Protein-protein interactions are often driven by a small subset of contact residues that contribute disproportionately to the binding energy; these are termed "hot-spots." this compound was designed to bind to the same critical hot-spot residues on the surface of IL-2 that are recognized by its natural receptor, IL-2Rα. Despite being significantly smaller than IL-2Rα, this compound effectively competes for binding to IL-2, thereby preventing the association of IL-2 with IL-2Rα and the subsequent formation of the functional signaling complex.[1]

Quantitative Data

The binding affinity and inhibitory potency of this compound have been characterized through various biochemical assays. The key quantitative parameters are summarized in the tables below.

Table 1: Binding Affinity

| Molecule | Binding Partner | Dissociation Constant (Kd) | Reference |

| This compound | IL-2 | ~70 nM | [1] |

| IL-2Rα | IL-2 | ~10 nM | [1] |

Table 2: Inhibitory Activity

| Inhibitor | Target Interaction | Assay Format | EC50 | Reference |

| This compound | IL-2 / IL-2Rα | ELISA | 68.8 nM (WT IL-2) |

Effect on Cytokine Signaling

The primary consequence of this compound's inhibition of the IL-2/IL-2Rα interaction is the blockade of downstream signaling cascades. The IL-2 receptor is known to activate several intracellular pathways, the most prominent being the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

The IL-2 Signaling Pathway

The binding of IL-2 to its receptor complex leads to the phosphorylation and activation of JAK1 and JAK3. These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2 receptor β-chain, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and the regulation of target gene expression, which ultimately drives T-cell proliferation and differentiation.

Figure 1: Simplified IL-2 signaling pathway leading to cell proliferation.

Inhibition by this compound

By preventing the initial binding of IL-2 to IL-2Rα, this compound is expected to abrogate the entire downstream signaling cascade. This would result in the inhibition of JAK and STAT phosphorylation, and consequently, the suppression of IL-2-mediated gene expression and cellular responses like T-cell proliferation.

Figure 2: Mechanism of this compound-mediated inhibition of IL-2 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

IL-2/IL-2Rα Inhibition Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the binding of IL-2 to IL-2Rα in a competitive format.

-

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated IL-2Rα

-

Recombinant human IL-2

-

This compound

-

Anti-IL-2 antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., Superblock)

-

-

Procedure:

-

Immobilize biotinylated IL-2Rα on streptavidin-coated 96-well plates.

-

Wash the plates to remove unbound receptor.

-

Block non-specific binding sites with blocking buffer.

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate a fixed concentration of IL-2 with the serially diluted this compound.

-

Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plate and incubate.

-

Wash the plates to remove unbound IL-2.

-

Add HRP-conjugated anti-IL-2 antibody and incubate.

-

Wash the plates to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

Plot the absorbance against the log of the this compound concentration to determine the EC50.

-

Western Blot for Phospho-STAT5

This protocol is for detecting the phosphorylation status of STAT5 in response to IL-2 stimulation in the presence or absence of this compound.

-

Materials:

-

IL-2-dependent T-cell line (e.g., CTLL-2)

-

Recombinant human IL-2

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture IL-2-dependent T-cells and starve them of IL-2 for a defined period.

-

Pre-treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of IL-2 for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-STAT5 antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

-

T-Cell Proliferation Assay

This assay measures the effect of this compound on IL-2-induced T-cell proliferation.

-

Materials:

-

IL-2-dependent T-cell line (e.g., CTLL-2) or primary T-cells

-

Recombinant human IL-2

-

This compound

-

Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or MTS reagent)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the T-cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add a sub-maximal concentration of IL-2 to stimulate proliferation.

-

Incubate the cells for a period of 48-72 hours.

-

Add the proliferation reagent according to the manufacturer's instructions (e.g., pulse with [³H]-thymidine for the last 18 hours of culture).

-

Measure the proliferation (e.g., scintillation counting for [³H]-thymidine, fluorescence for CFSE, or absorbance for MTS).

-

Plot the proliferation signal against the log of the this compound concentration to determine the IC50.

-

Figure 3: General experimental workflow for assessing the cellular effects of this compound.

Conclusion

This compound represents a promising small molecule inhibitor of the IL-2/IL-2Rα interaction, a key step in cytokine signaling and immune regulation. Its mechanism of "hot-spot mimicry" provides a compelling example of how protein-protein interfaces can be successfully targeted. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound and its potential as a therapeutic agent for immune-related disorders. Future studies should focus on elucidating its in vivo efficacy and safety profile.

References

Preliminary Efficacy of SP4206: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP4206 is an experimental small molecule drug identified as a potent and specific inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25).[1][2][3] By binding with high affinity to a critical "hot-spot" on IL-2, this compound effectively blocks the formation of the high-affinity IL-2/IL-2Rα complex, a key step in the potentiation of IL-2 signaling.[1][2] This targeted disruption of the IL-2 pathway holds therapeutic potential in autoimmune diseases and other inflammatory conditions where IL-2 plays a significant pathological role, such as atopic asthma.[2] This technical guide summarizes the preliminary efficacy data for this compound, details the experimental protocols for its characterization, and provides a visual representation of its mechanism of action.

Core Mechanism of Action: Hot-Spot Mimicry

This compound operates through a sophisticated mechanism known as "hot-spot mimicry."[1] Despite being significantly smaller than the IL-2Rα protein, this compound is able to effectively mimic the binding interaction of the receptor by targeting the same critical amino acid residues on the surface of IL-2.[1] This interaction prevents IL-2 from binding to IL-2Rα, thereby inhibiting the downstream signaling cascade that is dependent on the formation of the high-affinity IL-2 receptor complex.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preliminary in vitro studies. This data highlights the high-affinity binding of this compound to IL-2 and its variants, demonstrating its potency as an IL-2/IL-2Rα interaction inhibitor.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) to IL-2 | 70 nM | Dissociation constant for the binding of this compound to wild-type IL-2. | [1][2] |

| IL-2Rα Binding Affinity (Kd) to IL-2 | 10 nM | Dissociation constant for the binding of the natural receptor IL-2Rα to wild-type IL-2, for comparison. | [1][2] |

| EC50 for WT IL-2 | 68.8 nM | Half maximal effective concentration for this compound binding to wild-type IL-2. | |

| EC50 for IL-2 variant K35L/M39V | 80.1 nM | Half maximal effective concentration for this compound binding to a variant of IL-2. | |

| EC50 for IL-2 variant P65A | 117.0 nM | Half maximal effective concentration for this compound binding to a variant of IL-2. | |

| EC50 for IL-2 variant V69A | 10.4 nM | Half maximal effective concentration for this compound binding to a variant of IL-2. |

Experimental Protocols

In Vitro IL-2/IL-2Rα Inhibition Assay

This enzyme-linked immunosorbent assay (ELISA) is a key method for quantifying the inhibitory activity of this compound on the IL-2/IL-2Rα interaction.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated IL-2Rα

-

Wild-type or variant IL-2 protein

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Blocking buffer (e.g., Superblock)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Detection antibody (e.g., anti-IL-2 antibody conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Immobilization of IL-2Rα:

-

Coat the streptavidin-coated 96-well plates with biotinylated IL-2Rα.

-

Incubate for 1 hour at room temperature.

-

Wash the plates three times with wash buffer to remove unbound receptor.

-

Block the remaining protein-binding sites on the plate by adding blocking buffer and incubating for 1 hour.

-

Wash the plates three times with wash buffer.

-

-

Inhibition Reaction:

-

Prepare serial dilutions of this compound in DMSO.

-

In a separate plate, pre-incubate the diluted this compound with a constant concentration of IL-2 in blocking buffer for 30 minutes. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the protein interaction.

-

Transfer the this compound/IL-2 mixture to the IL-2Rα-coated plates.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

-

Detection:

-

Wash the plates three times with wash buffer to remove unbound IL-2 and this compound.

-

Add the HRP-conjugated anti-IL-2 detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plates five times with wash buffer.

-

Add the HRP substrate and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

The absorbance is inversely proportional to the inhibitory activity of this compound.

-

Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

References

Methodological & Application

Application Notes and Protocols for SP4206, an in vitro IL-2/IL-2Rα Interaction Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

SP4206 is a small molecule inhibitor that disrupts the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25).[1][2][3] By binding with high affinity to IL-2, this compound effectively blocks the formation of the high-affinity IL-2 receptor complex, a critical step in the activation and proliferation of T cells.[4] This inhibitory action makes this compound a valuable tool for studying the immunological consequences of IL-2 signaling blockade and a potential therapeutic candidate for autoimmune diseases and other conditions driven by excessive T cell activation.[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: Binding Affinities and Potency of this compound

| Analyte | Parameter | Value | Reference |

| This compound binding to IL-2 | Kd | 70 nM | [1][3] |

| IL-2 binding to IL-2Rα | Kd | 10 nM | [1][3] |

| This compound inhibition of WT IL-2 binding to IL-2Rα | EC50 | 68.8 nM | [1] |

| This compound inhibition of IL-2 variant K35L/M39V binding | EC50 | 80.1 nM | [1] |

| This compound inhibition of IL-2 variant P65A binding | EC50 | 117.0 nM | [1] |

| This compound inhibition of IL-2 variant V69A binding | EC50 | 10.4 nM | [1] |

Signaling Pathway

The binding of IL-2 to the IL-2 receptor (IL-2R) initiates a signaling cascade that is crucial for T cell proliferation and differentiation. The IL-2R exists in low, intermediate, and high-affinity forms, with the high-affinity receptor consisting of α (CD25), β (CD122), and γ (CD132) chains. This compound specifically blocks the interaction of IL-2 with the IL-2Rα chain, preventing the formation of the high-affinity receptor complex and subsequent downstream signaling.

Caption: IL-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

IL-2/IL-2Rα Inhibition Assay (ELISA-based)

This assay quantitatively measures the ability of this compound to inhibit the binding of IL-2 to its receptor subunit IL-2Rα.[4]

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated recombinant human IL-2Rα

-

Recombinant human IL-2

-

This compound

-

Anti-IL-2 antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Protocol:

-

Immobilize IL-2Rα: Add 100 µL of biotinylated IL-2Rα (e.g., 10-20 nM in assay buffer) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.

-

Wash: Wash the plate three times with 200 µL of wash buffer per well.

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations (ensure the final DMSO concentration is ≤1%).

-

Inhibition Reaction: In a separate plate, pre-incubate the serially diluted this compound with a constant concentration of IL-2 (e.g., a concentration that gives 80-90% of the maximum binding signal) for 30 minutes at room temperature.

-

Transfer to Assay Plate: Transfer 100 µL of the this compound/IL-2 mixture to the IL-2Rα-coated plate. Incubate for 1 hour at room temperature.

-

Wash: Wash the plate three times with 200 µL of wash buffer per well.

-

Add Detection Antibody: Add 100 µL of HRP-conjugated anti-IL-2 antibody to each well. Incubate for 1 hour at room temperature.

-

Wash: Wash the plate five times with 200 µL of wash buffer per well.

-

Develop Signal: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop Reaction: Add 100 µL of stop solution to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Caption: Workflow for the IL-2/IL-2Rα inhibition ELISA.

T Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of IL-2-dependent T cells, such as the CTLL-2 cell line or activated primary T cells.

Materials:

-

CTLL-2 cells or primary human T cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Recombinant human IL-2

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or [3H]-thymidine)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Preparation: Culture CTLL-2 cells in complete medium supplemented with IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual cytokine. Resuspend the cells in assay medium (complete medium without IL-2) at a density of 2 x 105 cells/mL.

-

Plating: Add 50 µL of the cell suspension to each well of a 96-well plate (1 x 104 cells/well).

-

Prepare Treatments: Prepare 2X concentrations of IL-2 and this compound in assay medium. For the dose-response curve, prepare serial dilutions of this compound with a constant, sub-maximal concentration of IL-2 (e.g., the EC70 concentration for proliferation). Include controls for no IL-2 and IL-2 alone.

-

Add Treatments: Add 50 µL of the 2X treatment solutions to the appropriate wells.

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

Measure Proliferation:

-

For CellTiter-Glo®: Add the reagent according to the manufacturer's instructions and measure luminescence.

-

For MTS: Add the MTS reagent and incubate for 1-4 hours, then measure absorbance at 490 nm.

-

For [3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactive incorporation using a scintillation counter.

-

-

Data Analysis: Plot the proliferation signal against the log of the this compound concentration and calculate the IC50 value.

STAT5 Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibition of IL-2-induced STAT5 phosphorylation, a key downstream event in the IL-2 signaling pathway.

Materials:

-

Primary human T cells or a responsive cell line (e.g., Kit225)

-

Recombinant human IL-2

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold 90% methanol)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

-

Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD4)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Isolate primary T cells and rest them overnight in cytokine-free medium.

-

This compound Pre-treatment: Resuspend cells in serum-free medium and pre-incubate with desired concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

IL-2 Stimulation: Add a pre-determined optimal concentration of IL-2 and incubate for 15 minutes at 37°C.

-

Fixation: Immediately stop the stimulation by adding an equal volume of fixation buffer. Incubate for 10 minutes at room temperature.

-

Permeabilization: Pellet the cells and resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes.

-

Staining: Wash the cells with FACS buffer. Stain with the anti-phospho-STAT5 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature, protected from light.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the T cell population of interest (e.g., CD3+CD4+). Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Determine the percent inhibition of pSTAT5 MFI at different this compound concentrations relative to the IL-2-stimulated control.

References

- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.jp [promega.jp]

Application Notes and Protocols for the Synthesis and Purification of SP4206

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, representative methodology for the chemical synthesis and purification of SP4206, a potent small molecule inhibitor of the Interleukin-2 (IL-2) and its alpha receptor (IL-2Rα) interaction. The protocols outlined below are based on established principles of organic chemistry and are intended to serve as a comprehensive guide for the laboratory-scale preparation of this compound.

Overview of this compound

This compound is an experimental drug that functions as a protein-protein interaction inhibitor.[1] It binds with high affinity to IL-2, physically blocking its association with the IL-2Rα subunit, a critical step in the activation of certain immune cells.[2][3] This mechanism of action makes this compound a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases where IL-2 signaling is dysregulated.[1]

Chemical Structure:

IUPAC Name: 5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid.[1]

Molecular Formula: C₃₀H₃₇Cl₂N₇O₆

Molar Mass: 662.57 g/mol

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of three key intermediates which are then coupled together. This method allows for the efficient construction of the complex molecule.

Retrosynthetic Analysis:

The proposed retrosynthesis of this compound involves the disconnection at the two amide bonds and the ether linkage, leading to three key intermediates:

-

Intermediate 1 (Pyrazole Core): 4-(5-(4-(benzyloxy)-2,3-dichlorophenyl)-1-methyl-1H-pyrazol-3-yl)piperidine

-

Intermediate 2 (Amino Acid Moiety): (R)-2-((tert-butoxycarbonyl)amino)-2-(N,N'-bis(tert-butoxycarbonyl)guanidino)-4-methylpentanoic acid

-

Intermediate 3 (Furan Linker): Methyl 5-(bromomethyl)furan-2-carboxylate

Experimental Protocols

Synthesis of Intermediate 1: 4-(5-(4-(benzyloxy)-2,3-dichlorophenyl)-1-methyl-1H-pyrazol-3-yl)piperidine

Step 1: Synthesis of 1-(4-(benzyloxy)-2,3-dichlorophenyl)ethan-1-one

-

To a solution of 1-(2,3-dichloro-4-hydroxyphenyl)ethan-1-one (1.0 eq) in acetone (10 vol), add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (Z)-1-(4-(benzyloxy)-2,3-dichlorophenyl)-4,4-dimethoxybut-2-en-1-one

-

To a solution of 1-(4-(benzyloxy)-2,3-dichlorophenyl)ethan-1-one (1.0 eq) in methanol (10 vol), add sodium methoxide (1.2 eq).

-

Add 1,1-dimethoxy-N,N-dimethylmethanamine (1.1 eq) and stir the reaction at 60°C for 6 hours.

-

Cool the reaction to room temperature and pour into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 3: Synthesis of 4-(5-(4-(benzyloxy)-2,3-dichlorophenyl)-1-methyl-1H-pyrazol-3-yl)piperidine

-

Dissolve the crude product from the previous step in ethanol (10 vol).

-

Add methylhydrazine (1.2 eq) and piperidine-4-carbaldehyde (1.1 eq) followed by acetic acid (0.5 eq).

-

Reflux the mixture for 16 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Intermediate 1.

Synthesis of this compound

Step 1: Coupling of Intermediate 1 and Intermediate 2

-

Dissolve (R)-2-((tert-butoxycarbonyl)amino)-2-(N,N'-bis(tert-butoxycarbonyl)guanidino)-4-methylpentanoic acid (Intermediate 2, 1.1 eq) in dichloromethane (DCM, 10 vol).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture for 30 minutes at 0°C.

-

Add a solution of Intermediate 1 (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by flash column chromatography.

Step 2: Debenzylation

-

Dissolve the product from the previous step in methanol (10 vol).

-

Add 10% Palladium on carbon (10% w/w).

-